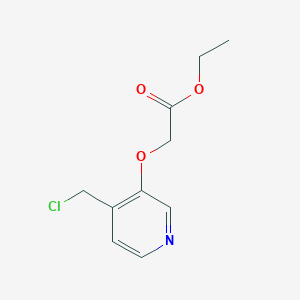

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Beschreibung

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is a pyridine-based ester featuring a chloromethyl substituent at the 4-position of the pyridine ring and an ethoxy acetate moiety at the 3-position. The chloromethyl group enhances reactivity, enabling further functionalization, while the ethoxy acetate moiety contributes to solubility and bioavailability .

Eigenschaften

IUPAC Name |

ethyl 2-[4-(chloromethyl)pyridin-3-yl]oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-2-14-10(13)7-15-9-6-12-4-3-8(9)5-11/h3-4,6H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACRXIRBLXBZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CN=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Standard Laboratory Procedure

Reagents :

-

4-(Chloromethyl)pyridin-3-ol (1.0 eq)

-

Ethyl chloroacetate (1.2 eq)

-

Potassium carbonate (2.0 eq)

-

Anhydrous acetone (solvent)

Steps :

-

Reaction Setup : Combine 4-(chloromethyl)pyridin-3-ol (10 mmol) and potassium carbonate (20 mmol) in anhydrous acetone (50 mL).

-

Addition of Electrophile : Dropwise add ethyl chloroacetate (12 mmol) at 0°C under nitrogen.

-

Reflux : Heat the mixture at 60°C for 12 hours.

-

Workup : Filter to remove solids, concentrate under vacuum, and purify via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Optimization of Reaction Parameters

Catalytic and Solvent Effects

Elevating the temperature beyond 70°C promotes ester hydrolysis, while polar solvents like DMF accelerate competing side reactions.

Characterization and Validation

Spectroscopic Data

X-ray crystallography, though rarely employed due to crystallization challenges, resolves the planar pyridine ring and gauche conformation of the acetoxy group.

Comparative Analysis with Alternative Methods

Mitsunobu Reaction

While Mitsunobu conditions (DIAD, Ph₃P) enable ether formation under milder temperatures, they introduce stoichiometric phosphine oxide byproducts, complicating purification. This method is less cost-effective for large-scale synthesis.

Enzymatic Esterification

Lipase-mediated routes remain exploratory, with <30% yields reported in biphasic systems. Substrate inhibition and enzyme denaturation pose significant hurdles.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Scaling the batch process to flow systems reduces reaction time to 2–3 hours via enhanced heat/mass transfer. A representative protocol involves:

Challenges and Troubleshooting

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is used in various scientific research applications, including:

Proteomics: As a biochemical reagent for studying protein interactions and functions.

Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate involves its ability to act as a nucleophile or electrophile in chemical reactions. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The ester group can also undergo hydrolysis or reduction, making the compound versatile in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from the Cambridge Structural Database (CSD)

A CSD search () identified seven compounds with analogous ethyl phenoxy acetate skeletons. Key comparisons include:

Key Insight : The target compound’s chloromethyl-pyridine core distinguishes it from analogues with phenyl or heteroaromatic systems, offering unique reactivity in nucleophilic substitution reactions .

Pyrimidine and Thietane Derivatives

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () shares a pyrimidine ring but replaces the chloromethyl group with a thietane (three-membered sulfur ring).

Agrochemical Analogues

Pesticide esters like fenoxaprop-ethyl and quizalofop-ethyl () feature propanoate backbones and quinoxaline/benzoxazole substituents. Comparisons:

Piperidine and Heterocyclic Esters

Ethyl 2-(piperidin-4-yl)acetate () replaces the pyridine ring with a piperidine group, increasing basicity (pKa ~10.5) and altering solubility (log S = -2.3 vs. pyridine’s log S ~-1.8). The target compound’s pyridine ring likely offers better aromatic stacking in drug design .

Nitropyridine Derivatives

Ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate () shares the pyridine-oxyacetate backbone but substitutes bromine and nitro groups. Nitro groups increase oxidative instability, whereas the target’s chloromethyl group provides a handle for further derivatization .

Biologische Aktivität

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate, a compound featuring a pyridine nucleus, has garnered attention due to its potential biological activities. Pyridine derivatives are known for their diverse pharmacological properties, including antimicrobial and antiviral activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 229.66 g/mol. The presence of the chloromethyl group on the pyridine ring enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloromethylpyridine with ethyl acetate in the presence of a suitable base. This reaction can be optimized through various methods, including microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. This compound exhibits significant activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like norfloxacin and fluconazole .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 5 | Norfloxacin (8) |

| Escherichia coli | 10 | Fluconazole (12) |

| Pseudomonas aeruginosa | 15 | Chloramphenicol (20) |

| Candida albicans | 12 | Ketoconazole (15) |

Antiviral Activity

The compound's antiviral properties are also noteworthy. Research indicates that pyridine derivatives can inhibit viral replication by interfering with viral entry or replication processes. Although specific data on this compound's antiviral efficacy is limited, related compounds have demonstrated promising results against viruses such as SARS-CoV-2 .

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in pathogens. The chloromethyl group may enhance lipophilicity, allowing better membrane penetration and subsequent disruption of bacterial cell walls or viral envelopes.

Case Studies

- Antibacterial Efficacy : A study conducted by Brycki et al. demonstrated that similar pyridine derivatives exhibited potent antibacterial effects against a range of pathogens, suggesting that modifications like chloromethyl substitutions could enhance these properties .

- Combination Therapies : Research has shown that combining this compound with other antibiotics can lead to synergistic effects, lowering MIC values and enhancing overall efficacy against resistant strains .

Q & A

Q. Advanced

- Solubility : Introduce polar groups (e.g., sulfonate or PEG chains) via nucleophilic substitution at the chloromethyl site .

- Target specificity : Conjugate with bioactive moieties (e.g., tetrazoles or azetidinones) using Huisgen cycloaddition or amide coupling .

- Stability : Replace the ethyl ester with tert-butyl or benzyl esters to reduce hydrolysis .

How does the compound’s stability vary under different storage conditions, and what formulations mitigate degradation?

Advanced

The ester group is prone to hydrolysis in humid or acidic environments. Stability studies recommend:

- Storage : Anhydrous conditions at -20°C in amber vials.

- Formulation : Encapsulation in liposomes or cyclodextrins to shield the ester moiety .

- Buffering : Use phosphate-buffered saline (pH 7.4) for in vitro assays to minimize degradation .

What computational methods aid in predicting the compound’s reactivity and interaction with biological targets?

Q. Advanced

- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking : AutoDock Vina or Schrödinger Suite models interactions with pyridine-binding pockets (e.g., EGFR kinase) .

- ADMET Prediction : SwissADME or pkCSM estimates logP (∼2.5), BBB permeability (low), and CYP inhibition .

How can researchers validate the compound’s purity and identity in multi-step syntheses?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.